Glutathione-citryl thioester

Description

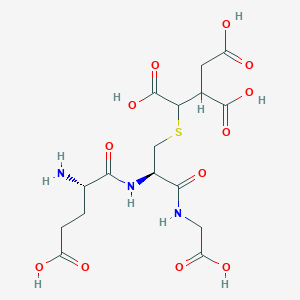

Structure

2D Structure

Properties

CAS No. |

65416-39-9 |

|---|---|

Molecular Formula |

C16H23N3O12S |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

1-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylpropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C16H23N3O12S/c17-7(1-2-9(20)21)13(26)19-8(14(27)18-4-11(24)25)5-32-12(16(30)31)6(15(28)29)3-10(22)23/h6-8,12H,1-5,17H2,(H,18,27)(H,19,26)(H,20,21)(H,22,23)(H,24,25)(H,28,29)(H,30,31)/t6?,7-,8-,12?/m0/s1 |

InChI Key |

MHZSXFRWQSHJOR-KOKGYQKFSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Glutathione Citryl Thioester

Identification and Characterization of the Thioester-Forming Enzyme System

The enzyme system responsible for synthesizing glutathione-citryl thioester has been isolated and studied, revealing key details about its physical and functional nature. nih.gov

The enzymatic activity responsible for the synthesis of this compound is localized within the mitochondria. nih.gov Specifically, a soluble extract derived from the mitochondrial compartment, which includes both the inner membrane and the matrix, is capable of catalyzing the formation of this thioester. nih.govnih.govpnas.org This localization suggests a role for the compound within the central metabolic processes of the cell that occur in this organelle.

Biochemical studies have successfully separated the thioester-forming system from a hydrolase enzyme that degrades the thioester. nih.gov The thioester-forming system itself has an estimated molecular weight of 171,000. nih.govnih.gov In contrast, the associated hydrolase, which breaks down the product, has a smaller molecular weight of approximately 71,000. nih.govnih.gov After purification through methods like gel filtration or salt fractionation, the enzyme system demonstrates a requirement for divalent cations, with Manganese (Mn²⁺) or Magnesium (Mg²⁺) needed for maximal activity, though Mg²⁺ is less effective. nih.govnih.gov The system's activity is inhibited by the organomercurial reagent mersalyl, indicating the essential role of protein-bound thiol groups in its catalytic function. nih.govpnas.org

| Enzyme System | Property | Value | Reference |

|---|---|---|---|

| Thioester-Forming System | Molecular Weight | 171,000 | nih.govnih.gov |

| Hydrolase | Molecular Weight | 71,000 | nih.govnih.gov |

Substrate Requirements and Kinetic Analysis of Enzymatic Synthesis

The synthesis of this compound is dependent on the specific availability of two key substrates, and the reaction follows predictable enzymatic kinetics. nih.gov

The enzymatic reaction explicitly requires oxidized glutathione (B108866) (GSSG) as a substrate. nih.govnih.gov Studies have shown that reduced glutathione (GSH) does not serve as a substrate for the enzyme but may function as a thiol-protecting agent. pnas.org The dependence on the oxidized form suggests the reaction rate is highly sensitive to the intracellular GSSG/GSH ratio, which is a key indicator of cellular redox status. pnas.org

Citrate (B86180) is the second essential substrate for the formation of the thioester. nih.govnih.gov The enzyme catalyzes the formation of a 1:1 adduct of citric acid and glutathione, identified as the thioester. nih.gov During the enzymatic reaction, equimolar amounts of the thioester and glutathione sulfinic acid are produced. nih.govnih.gov

The enzymatic formation of this compound follows Michaelis-Menten kinetics with respect to both of its substrates, oxidized glutathione and citrate. nih.govnih.gov The apparent Michaelis constant (Km) for GSSG has been determined to be 9 mM when the concentration of citrate is held constant at 220 µM. pnas.org This indicates that the rate of the reaction is very responsive to fluctuations in the concentration of GSSG, suggesting that the intracellular glutathione pool is a powerful regulator of this enzyme system. pnas.org

| Substrate | Kinetic Parameter | Value | Condition | Reference |

|---|---|---|---|---|

| Oxidized Glutathione (GSSG) | Apparent Km | 9 mM | Citrate concentration fixed at 220 µM | pnas.org |

| Citrate | Kinetics | Exhibits Michaelis-Menten kinetics | N/A | nih.gov |

Cofactor Dependency for Optimal Enzyme Activity

The enzyme system responsible for the synthesis of this compound demonstrates a requirement for divalent metal ions to achieve maximum catalytic efficiency, particularly after purification processes like gel filtration or salt fractionation. nih.govnih.govpnas.org

Manganese (Mn2+) and Magnesium (Mg2+) Requirements

For maximal activity, the enzyme system that forms the thioester has a specific requirement for Manganese (Mn2+). nih.govnih.govpnas.org Magnesium (Mg2+) can also serve as a cofactor, but it is noted to be less effective than Manganese in promoting the enzymatic reaction. nih.govnih.govpnas.org This dependency becomes apparent after the enzyme system has been partially purified, suggesting that these metal ions may be loosely bound and lost during fractionation procedures. nih.govnih.gov

Table 1: Cation Cofactor Requirements for this compound Formation

| Cofactor | Efficacy | Condition for Requirement |

|---|---|---|

| Manganese (Mn2+) | Required for maximal activity | Post-purification (gel filtration, salt fractionation) nih.govnih.govpnas.org |

| Magnesium (Mg2+) | Less effective than Mn2+ | Post-purification (gel filtration, salt fractionation) nih.govnih.govpnas.org |

Stoichiometry of Product Formation in Enzymatic Reactions

The enzymatic reaction that synthesizes this compound from its substrates, oxidized glutathione and citrate, also yields another product in a fixed ratio. nih.govnih.govpnas.org

Equimolar Generation of this compound and Glutathione Sulfinic Acid

During the enzymatic formation of this compound, Glutathione sulfinic acid is generated concurrently. nih.govnih.govpnas.org The reaction proceeds with a clear stoichiometry where equimolar quantities of the thioester and glutathione sulfinic acid are produced. nih.govnih.govpnas.org This 1:1 ratio indicates a balanced chemical transformation where the formation of one molecule of the thioester is directly coupled with the formation of one molecule of glutathione sulfinic acid. nih.govnih.govpnas.org

Table 2: Stoichiometry of Products in the Enzymatic Reaction

| Substrates | Products | Molar Ratio |

|---|---|---|

| Oxidized Glutathione | This compound | 1 nih.govnih.govpnas.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Manganese (Mn2+) |

| Magnesium (Mg2+) |

| Glutathione sulfinic acid |

| Oxidized glutathione |

Enzymatic Hydrolysis and Degradation of Glutathione Citryl Thioester

Identification and Characterization of the Thioester Hydrolase System

The enzymatic machinery responsible for both the synthesis and hydrolysis of glutathione-citryl thioester is found within a soluble extract of the mitochondrial compartment, specifically the inner membrane and matrix. nih.govnih.gov The process is biphasic, with a rapid synthesis of the thioester followed by its enzymatic degradation. nih.govnih.govpnas.org This indicates the presence of at least two distinct enzyme systems: one for formation and another for hydrolysis.

Subcellular Localization (Mitochondrial)

Research has definitively placed the enzymatic activities for both the creation and breakdown of the 1:1 adduct of citric acid and glutathione (B108866) within the mitochondrial compartment. nih.govnih.gov Specifically, a soluble extract from the mitoplast, which includes the inner membrane and matrix, is capable of catalyzing these reactions. nih.govnih.govpnas.org This localization suggests a significant role for this compound metabolism within the powerhouse of the cell.

Biochemical Characterization of the Hydrolase (e.g., Molecular Weight)

The hydrolase responsible for the decay of this compound has been biochemically distinguished from the enzyme system that synthesizes it. Through techniques such as molecular filtration on Sephadex G-200 and precipitation with ammonium (B1175870) sulfate, the two systems have been successfully separated. nih.govnih.gov The thioester-forming system possesses a higher molecular weight of approximately 171,000 daltons. In contrast, the hydrolase that breaks down the thioester is a smaller molecule, with an estimated molecular weight of 71,000 daltons. nih.govnih.govpnas.org

Table 1: Biochemical Properties of this compound Related Enzymes

| Enzyme System | Subcellular Localization | Molecular Weight (Daltons) |

|---|---|---|

| Thioester-Forming System | Mitochondrial Inner Membrane and Matrix | 171,000 |

| Thioester Hydrolase | Mitochondrial Inner Membrane and Matrix | 71,000 |

Mechanisms of Citryl-Glutathione Thioesterhydrolase Activity

The enzymatic reaction catalyzed by the hydrolase involves the cleavage of the thioester bond in S-acylglutathione, yielding glutathione and a carboxylate. wikipedia.org The broader family of these enzymes, known as hydrolases, specifically act on thioester bonds. wikipedia.org While the precise catalytic mechanism for the citryl-glutathione specific hydrolase is not extensively detailed in the provided context, the general mechanism for this class of enzymes involves the hydrolysis of the thioester linkage. wikipedia.org The synthesis of the substrate, this compound, has been shown to require oxidized glutathione (GSSG) and citrate (B86180), and it follows Michaelis-Menten kinetics. nih.govnih.gov During this formation, equimolar amounts of the thioester and glutathione sulfinic acid are produced. nih.govnih.gov The subsequent hydrolysis reverses this process, breaking down the thioester.

Broader Classification within Glutathione Thiolesterase Activities

The enzyme responsible for the breakdown of this compound belongs to the family of hydrolases, more specifically those that act on thioester bonds. wikipedia.org Its systematic name is S-acylglutathione hydrolase, and it is also referred to as citryl-glutathione thioesterhydrolase. wikipedia.orgenzyme-database.org This enzyme is classified under the EC number 3.1.2.7. wikipedia.orgenzyme-database.org This classification places it within a larger group of glutathione thiolesterases, which are enzymes that catalyze the hydrolysis of various S-acylglutathione derivatives. nih.govenzyme-database.org Human red blood cells, for instance, contain several forms of glutathione thiolesterases with varying substrate specificities. nih.gov These can be unspecific or specific for the S-acyl group of the substrate, such as S-formylglutathione hydrolase and S-succinylglutathione hydrolase. nih.gov The citryl-glutathione thioesterhydrolase is thus a specific member of this broader class of enzymes crucial for cellular metabolism.

Regulation of Glutathione Citryl Thioester Metabolic Enzymes

Characterization of Enzymatic Inhibition

Inhibition by Sulfhydryl Reagents (e.g., Mersalyl)

The activity of the glutathione-citryl thioester forming enzyme is dependent on the presence of essential protein-bound thiol groups. pnas.org Preincubation of mitochondrial extracts with the organomercurial sulfhydryl reagent, mersalyl, at a concentration of 0.5 mM, leads to the inhibition of citryl-glutathione synthesis. nih.govnih.govpnas.org This indicates that the catalytic function of the enzyme relies on accessible cysteine residues. pnas.orgmdpi.com

Inhibition by Tricarboxylic Acid Analogs (e.g., 1,2,3-Propane Tricarboxylic Acid)

The enzyme system is also inhibited by 1,2,3-propane tricarboxylic acid, an analog of the substrate citrate (B86180). nih.govnih.govpnas.org This compound is a known inhibitor of the enzyme aconitase and interferes with the Krebs cycle. wikipedia.orghmdb.ca Its inhibitory effect on the thioester synthetase suggests a potential interaction at the citrate binding site. pnas.org

Effects of Ionic Conditions and Divalent Cations (e.g., Ca2+, K+)

The ionic environment significantly influences the activity of the this compound synthesizing enzyme. pnas.org High concentrations of potassium ions (K+), around 200 mM, result in approximately 80% inhibition of the enzyme. pnas.org Given that intramitochondrial K+ concentrations can reach up to 180 mM, it is plausible that fluctuations in mitochondrial K+ levels serve as a physiological regulator of this enzyme system. pnas.org

Divalent cations also play a crucial role. While manganese (Mn2+) or, to a lesser extent, magnesium (Mg2+) are required for maximal activity after certain purification steps, calcium ions (Ca2+) are inhibitory. nih.govnih.govpnas.org A concentration of 10 mM Ca2+ has been shown to inhibit the thioester-forming system. nih.govnih.govpnas.org

| Ion/Cation | Concentration | Effect on Enzyme Activity |

| K+ | 200 mM | ~80% Inhibition pnas.org |

| Ca2+ | 10 mM | Inhibition nih.govnih.govpnas.org |

| Mn2+ | Not specified | Required for maximal activity nih.govnih.govpnas.org |

| Mg2+ | Not specified | Less effective than Mn2+ in promoting activity nih.govnih.govpnas.org |

Inhibition by Free Radical Trapping Agents (e.g., Phenazine (B1670421) Methosulfate)

The formation of this compound is also inhibited by the free radical trapping agent, phenazine methosulfate. nih.govnih.govpnas.org This suggests that the enzymatic reaction may involve radical intermediates. pnas.org

Specific and Irreversible Inhibition by (-)erythrofluorocitrate

A highly specific and irreversible inhibitor of the citrate-glutathione thioester formation is (-)erythrofluorocitrate. nih.govnih.govpnas.org This compound is a potent toxic agent, and the thioester-forming enzyme system is its most sensitive mitochondrial target identified. pnas.org Fifty percent inhibition of the enzyme is achieved at a concentration of 25 pmol of (-)erythrofluorocitrate per mg of protein. nih.govnih.govpnas.org

The irreversible inhibition by (-)erythrofluorocitrate is due to the formation of a stable adduct with the enzyme protein. nih.govnih.govpnas.org This adduct is stable in trichloroacetic acid. nih.govnih.gov At 50% inhibition, approximately 0.8 pmol of the inhibitor is covalently bound to 1 mg of the enzyme protein. nih.govnih.govpnas.org This covalent modification permanently inactivates the enzyme.

| Inhibitor | Type of Inhibition | Concentration for 50% Inhibition | Mechanism |

| Mersalyl | Sulfhydryl Inhibition | 0.5 mM nih.govnih.govpnas.org | Binds to essential thiol groups pnas.org |

| 1,2,3-Propane Tricarboxylic Acid | Competitive (presumed) | Not specified | Analog of citrate pnas.org |

| Phenazine Methosulfate | Free Radical Trapping | Not specified | Traps radical intermediates pnas.org |

| (-)erythrofluorocitrate | Irreversible | 25 pmol/mg protein nih.govnih.govpnas.org | Forms a stable enzyme-adduct nih.govnih.govpnas.org |

Comparative Inhibition of Malyl-Glutathione Thioester Synthesis by (-)erythrofluoromalate

The synthesis of malyl-glutathione thioester, a process localized to the inner membrane vesicles of mitochondria, is subject to selective inhibition. nih.govnih.govpnas.org Research has identified (-)erythrofluoromalate as a specific inhibitor of this enzymatic reaction. nih.govnih.govpnas.org This inhibitory action is notably distinct from the inhibition observed in the synthesis of this compound.

In a comparative context, the formation of this compound is irreversibly and specifically inhibited by (-)erythrofluorocitrate. nih.govnih.govpnas.org This inhibition is potent, with 50% inhibition occurring at a concentration of 25 picomoles of (-)erythrofluorocitrate per milligram of mitochondrial protein. nih.govnih.govpnas.org This inhibitor forms a stable adduct with the enzyme responsible for this compound synthesis. nih.govnih.govpnas.org

In contrast, the synthesis of malyl-glutathione thioester is selectively inhibited by (-)erythrofluoromalate. nih.govnih.govpnas.orgscispace.com This selectivity highlights a key difference in the regulation and enzymatic mechanisms governing the formation of these two distinct glutathione (B108866) thioesters within the mitochondria. While both are inhibited by fluorinated analogs of their respective substrates (citrate and malate), the inhibitors are not interchangeable, indicating a high degree of specificity for each enzyme system.

The following table provides a comparative overview of the inhibition of these two related enzymatic processes:

| Feature | This compound Synthesis | Malyl-Glutathione Thioester Synthesis |

| Primary Substrate | Citric Acid | Malic Acid |

| Specific Inhibitor | (-)erythrofluorocitrate | (-)erythrofluoromalate |

| Nature of Inhibition | Irreversible and specific | Selective |

| Inhibitor Potency | 50% inhibition at 25 pmol/mg protein | - |

| Enzyme Location | Soluble mitochondrial matrix/inner membrane | Inner membrane vesicles |

Role of Glutathione Citryl Thioester As a Metabolic Intermediate

Proposed Interplay within Established Mitochondrial Metabolic Pathways

Glutathione-citryl thioester is enzymatically synthesized and hydrolyzed within the mitochondrial compartment, specifically in a soluble system derived from the inner membrane and matrix. nih.govnih.govnih.gov This localization places its metabolism at the heart of cellular energy production and redox regulation. The formation of this thioester is catalyzed by a dedicated thioester-forming enzyme system (approximate molecular weight of 171,000 daltons), while its breakdown is handled by a separate hydrolase (approximate molecular weight of 71,000 daltons). nih.govnih.gov

The synthesis reaction requires oxidized glutathione (B108866) (GSSG) and citrate (B86180), directly linking the formation of the thioester to two critical aspects of mitochondrial function: the availability of a key tricarboxylic acid (TCA) cycle intermediate and the redox state of the glutathione pool. nih.govnih.gov The dependence on GSSG suggests that the rate of this compound formation could be regulated by the cellular redox status, potentially increasing under conditions of oxidative stress where GSSG levels rise. pnas.org Furthermore, research has indicated that similar enzyme systems exist in mitochondria for other carboxylic acids, such as malate, suggesting that the formation of glutathione thioesters may be a broader, more integrated feature of mitochondrial metabolism than previously understood. nih.gov

Contributions to Citrate Metabolism and Associated Pathways

The synthesis of this compound represents a distinct metabolic fate for citrate, separate from its conventional roles in the TCA cycle or its export to the cytosol for fatty acid and sterol synthesis. nih.govpnas.org The enzymatic reaction consumes one molecule of citrate and one molecule of oxidized glutathione to produce equimolar amounts of this compound and glutathione sulfinic acid. nih.govnih.gov This reaction provides a direct link between the central carbon metabolism of the TCA cycle and sulfur-based redox biochemistry.

Table 1: Enzymatic Synthesis of this compound

| Parameter | Description | Source |

|---|---|---|

| Cellular Location | Mitochondrial inner membrane and matrix | nih.govnih.gov |

| Substrates | Citric Acid, Oxidized Glutathione (GSSG) | nih.govnih.gov |

| Products | This compound, Glutathione Sulfinic Acid | nih.govnih.gov |

| Enzyme System | Thioester-forming system (Synthetase) and a distinct Hydrolase | nih.govnih.gov |

| Cofactors | Requires Mn2+ or Mg2+ for maximal activity | nih.govnih.gov |

| Optimal pH | ~7.39 | nih.govpnas.org |

The specificity of this pathway is underscored by its inhibition by various compounds. The formation of the thioester is sensitive to several inhibitors that target enzymes involved in citrate metabolism and thiol-containing proteins, reinforcing its connection to these specific biochemical domains. nih.govnih.gov

Table 2: Inhibitors of this compound Formation

| Inhibitor | Effect | Source |

|---|---|---|

| (-)Erythrofluorocitrate | Causes irreversible and specific inhibition by forming a stable adduct with the enzyme. | nih.govnih.gov |

| Mersalyl | An organomercurial reagent that inhibits the enzyme, indicating the essential role of protein-bound thiol groups in catalysis. | nih.govnih.govpnas.org |

| 1,2,3-Propane Tricarboxylic Acid | Acts as an inhibitor. | nih.govnih.gov |

| Phenazine (B1670421) Methosulfate | A free radical trapping agent that inhibits thioester formation. | nih.govnih.govpnas.org |

Theoretical Considerations in Primitive Metabolic Cycles (e.g., Reverse Tricarboxylic Acid Cycle Analogs)

Beyond its role in modern biochemistry, the citryl thioester functional group is of significant theoretical interest in the study of abiogenesis and the origin of life. nih.govnih.gov Thioesters are high-energy compounds that are central to many metabolic pathways, most notably in the form of acetyl-CoA. wikipedia.orglibretexts.org This has led to the "Thioester World" hypothesis, which posits that thioesters were key energy currency molecules in primitive metabolic networks, preceding the evolution of ATP. wikipedia.org

Thioesters like citryl-CoA are intermediates in the reverse tricarboxylic acid (rTCA) cycle, a proposed prebiotic pathway for carbon fixation. nih.govnih.gov Research has demonstrated that analogs of rTCA cycle thioesters, including citryl thioesters, can be formed under plausible prebiotic conditions without the need for enzymes. nih.govnih.govresearchgate.net One proposed mechanism involves the drying of aqueous solutions of 1,4-diacids (like citric acid) and thiols on surfaces such as silica, which could have occurred in evaporating ponds on the early Earth. nih.govnih.gov This process forms cyclic anhydrides that are subsequently activated to react with thiols, yielding thioesters. nih.govnih.govresearchgate.net This provides a viable non-enzymatic route for the formation of high-energy molecules capable of driving a primitive, self-sustaining metabolic cycle, highlighting the potential role of citryl thioesters at the very dawn of life. nih.govnih.gov

Mechanistic Aspects of Thioester Reactivity in Biochemical Systems

Principles of Acyl Transfer Reactions Involving Thioesters

Acyl transfer reactions are fundamental to metabolism, enabling the movement of acyl groups between different molecules. Thioesters, such as Glutathione-citryl thioester, are excellent acylating agents due to the chemical nature of the thioester bond. nih.govingentaconnect.com The reactivity of the thioester carbonyl carbon is enhanced compared to that of an oxygen ester because the larger sulfur atom allows for less resonance stabilization between the sulfur lone pairs and the carbonyl group. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The general mechanism for acyl transfer from a thioester involves a nucleophilic attack on the carbonyl carbon, proceeding through a tetrahedral intermediate. This intermediate then collapses, ejecting the thiolate (in this case, glutathione) as a leaving group. The facility of this reaction is dependent on both the attacking nucleophile and the stability of the departing thiolate. Glutathione (B108866), being a relatively stable anion, is a good leaving group, thus facilitating the transfer of the citryl group to other nucleophiles such as amines, alcohols, or other thiols. These transthioesterification reactions, the transfer of an acyl group from one thiol to another, are common in biochemical systems. libretexts.org

S-acyl-glutathione thioesters are themselves considered reactive electrophiles capable of transacylating biological nucleophiles. nih.gov This inherent reactivity underscores their role as indicators of reactive metabolite formation from the biotransformation of carboxylic acids. nih.gov

Comparative Reactivity Profiles with Other Acyl Conjugates

The reactivity of thioesters is best understood in comparison to other common acyl conjugates found in biological systems. These comparisons highlight the specific role and metabolic fate of compounds like this compound.

Acyl glucuronides are metabolites formed from carboxylic acid-containing compounds. While both thioesters and acyl glucuronides are reactive acylating agents, studies have shown significant differences in their reactivity. S-acyl-glutathione thioesters have been demonstrated to be chemically more reactive in transacylation reactions than their corresponding 1-β-O-acyl glucuronides. nih.gov For instance, in a comparative study, the reaction of a drug-S-acyl-glutathione (D-SG) thioester with N-acetylcysteine was quantitative after 30 minutes, whereas only about 1% of the corresponding acyl glucuronide reacted under the same conditions. nih.gov This suggests that a compound like this compound would be a more potent acylating agent than a hypothetical citryl-glucuronide.

Acyl-adenylates are highly reactive mixed anhydride (B1165640) intermediates formed by the reaction of a carboxylic acid with ATP. This activation step is often the prelude to the formation of thioesters like acyl-CoAs. libretexts.org Comparative studies have established that acyl-adenylate conjugates are more reactive than their corresponding 1-β-O-acyl glucuronides in transacylating glutathione to form S-acyl-GSH thioesters. nih.govingentaconnect.com The high reactivity of acyl-adenylates makes them transient intermediates, whereas S-acyl-glutathione thioesters, while still reactive, can be more stable and have been detected in vivo in bile and in vitro in hepatocytes. nih.gov

| Acyl Conjugate Type | Relative Reactivity in Acyl Transfer to GSH | General Biological Role |

|---|---|---|

| Acyl-Adenylates | High | Transient, high-energy intermediate for carboxylate activation |

| S-Acyl-CoA Thioesters | High | Central metabolic acyl carrier (e.g., fatty acid metabolism) |

| This compound (S-Acyl-GSH) | Moderate-High | Reactive metabolite, potential acyl carrier |

| Acyl Glucuronides | Low-Moderate | Metabolite for detoxification and elimination |

Mechanistic Pathways of Thioester Hydrolysis (Enzymatic and Non-Enzymatic)

The stability of a thioester bond is finite, and its cleavage through hydrolysis is a critical reaction pathway, which can be either spontaneous or enzyme-catalyzed.

Enzymatic Hydrolysis: The hydrolysis of this compound is catalyzed by a specific enzymatic system found in mitochondria. nih.govnih.gov A soluble extract from the mitochondrial inner membrane and matrix contains a hydrolase (also referred to as glutathione thiolesterase or citryl-glutathione thioesterhydrolase) that specifically cleaves the thioester bond, yielding citric acid and glutathione. nih.govnih.govwikipedia.org This enzymatic reaction is part of a biphasic system where the thioester is first rapidly synthesized and then subsequently hydrolyzed. nih.govnih.gov The hydrolase responsible for this activity was identified as a distinct protein from the synthesizing enzyme, with an approximate molecular weight of 71,000. nih.govnih.gov This enzymatic control allows the cell to regulate the levels of the thioester and its constituent parts.

Non-Enzymatic Hydrolysis: In the absence of enzymes, thioesters undergo spontaneous hydrolysis in aqueous environments. The rate of this non-enzymatic hydrolysis is highly dependent on pH. harvard.edu The reaction can be catalyzed by both acid and base. harvard.edu Under neutral physiological conditions, the half-life of a simple alkyl thioester can be on the order of many days, but S-acyl-glutathione thioesters are known to be hydrolytically unstable in biological matrices like hepatocytes and plasma. nih.govharvard.edu The hydrolysis reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the thioester, proceeding through a tetrahedral intermediate before the C-S bond is cleaved. libretexts.org

Formation of Chemically Reactive Intermediates from Thioester Metabolism

The metabolism of thioesters can lead to the formation of various intermediates, some of which may be chemically reactive. S-acyl-glutathione thioesters, including this compound, are themselves considered reactive intermediates. nih.gov As potent acylating agents, they have the potential to react non-enzymatically with nucleophilic sites on cellular macromolecules, such as proteins, which can lead to covalent modification and altered biological function. nih.govnih.gov

During the enzymatic synthesis of this compound in mitochondria, equimolar amounts of the thioester and glutathione sulfinic acid are formed. nih.govnih.gov The formation of glutathione sulfinic acid indicates that the reaction mechanism involves redox chemistry alongside the thioester formation.

Furthermore, the degradation of S-acyl-glutathione thioesters can produce other reactive species. For example, the degradation of diclofenac-S-acyl-glutathione thioester was shown to yield 1-(2,6-dichlorophenyl)indolin-2-one, indicating that the breakdown of the acyl-GSH conjugate can lead to intramolecular cyclization and the formation of new chemical entities. nih.gov While the specific reactive intermediates from this compound degradation have not been fully characterized, its inherent reactivity suggests that its metabolism is a source of potentially significant biochemical species.

Advanced Analytical Methodologies for Glutathione Citryl Thioester Research

Isotope Labeling Techniques for Structural Elucidation and Metabolic Tracing

Isotope labeling is a powerful tool in the study of Glutathione-citryl thioester, enabling researchers to track the incorporation of specific atoms from precursor molecules into the final thioester product. This approach has been fundamental in confirming the 1:1 adduct formation between citric acid and glutathione (B108866) and in tracing the metabolic pathways involving this compound.

Carbon-14 ([14C]Citric Acid) Labeling

The use of citric acid labeled with Carbon-14 ([14C]Citric Acid) has been instrumental in verifying the origin of the citryl moiety in this compound. By introducing [14C]Citric Acid into enzymatic systems, researchers can follow the radioactive carbon as it is incorporated into the thioester. This technique provides definitive evidence that citric acid is a direct precursor in the formation of this compound. Single isotope labeling with [14C]Citric Acid allows for the quantification of the formed thioester and helps in understanding the kinetics of the enzymatic reaction.

Sulfur-35 ([35S]Glutathione) Labeling

To confirm the involvement of glutathione and to trace the sulfur-containing portion of the molecule, glutathione labeled with Sulfur-35 ([35S]Glutathione) is employed. This radiolabeling strategy allows for the specific tracking of the glutathione molecule. When used in conjunction with [14C]Citric Acid in double-labeling experiments, it provides unequivocal evidence of the formation of a covalent bond between the sulfur atom of glutathione and the citryl group. This dual-labeling approach is crucial for the definitive identification of the this compound adduct.

| Isotope | Labeled Precursor | Purpose in this compound Research |

| Carbon-14 (¹⁴C) | [14C]Citric Acid | - Confirms the incorporation of the citryl moiety.- Enables quantification of the thioester.- Facilitates kinetic studies of its formation. |

| Sulfur-35 (³⁵S) | [35S]Glutathione | - Tracks the glutathione molecule.- Confirms the involvement of the thiol group.- Used in double-labeling studies for definitive adduct identification. |

Chromatographic Separation and Identification Approaches

Chromatographic and electrophoretic techniques are essential for the isolation, purification, and identification of this compound from complex biological matrices. These methods separate the thioester from its precursors and other metabolites based on its unique physicochemical properties.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for the separation and preliminary identification of this compound. In this technique, the sample is spotted on a thin layer of adsorbent material, such as silica gel, and a solvent system is allowed to move up the plate. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For this compound, TLC has been used to compare the enzymatically formed product with a synthetically prepared standard, thereby confirming its identity. The migration distance (Rf value) of the radiolabeled thioester can be determined by autoradiography or by scraping and counting the radioactivity of sections of the TLC plate.

High Voltage Electrophoresis

High Voltage Electrophoresis is another valuable technique for the characterization of this compound. This method separates molecules based on their charge and size in an electric field. Due to the presence of carboxyl groups from the citrate (B86180) moiety and the amino and carboxyl groups from the glutathione portion, this compound possesses a net charge at a given pH. This allows for its separation from unreacted citric acid and glutathione. Similar to TLC, high voltage electrophoresis has been utilized to compare the migration of the isotopically labeled, enzymatically synthesized thioester with that of a synthetic standard, providing further evidence for its structural identity.

| Technique | Principle of Separation | Application in this compound Research |

| Thin Layer Chromatography (TLC) | Differential partitioning between stationary and mobile phases. | - Separation from precursors.- Comparison with synthetic standards.- Determination of Rf value for identification. |

| High Voltage Electrophoresis | Migration based on charge and size in an electric field. | - Separation based on net charge.- Comparison of electrophoretic mobility with standards.- Structural confirmation. |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique that can be applied to the analysis of this compound and related S-acyl glutathione derivatives. While specific HPLC methods for this compound are not extensively detailed in the literature, the principles applied to the analysis of other S-acyl glutathione thioesters are directly relevant.

Typically, reversed-phase HPLC (RP-HPLC) is employed for the separation of these polar compounds. A C18 column is a common choice for the stationary phase, providing a non-polar surface for interaction. The mobile phase usually consists of an aqueous buffer, often containing an ion-pairing agent to improve the retention and resolution of the charged analytes, and an organic modifier such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is gradually increased, is often necessary to achieve optimal separation of the thioester from its more polar precursors and potential degradation products.

Detection of this compound can be achieved through various means. UV detection at a low wavelength (around 210-220 nm) is possible due to the presence of the peptide bonds in glutathione. For enhanced sensitivity and selectivity, derivatization of the thiol group prior to or post-column separation can be performed using reagents that introduce a chromophore or fluorophore. Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the definitive identification and quantification of this compound, based on its specific mass-to-charge ratio and fragmentation pattern. Bioanalytical studies of drug-S-acyl-glutathione thioesters have demonstrated that tandem mass spectrometry of these conjugates results in a characteristic fragmentation pattern, which can be used for their identification.

| HPLC Parameter | Typical Conditions for S-acyl Glutathione Thioester Analysis | Relevance to this compound |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for separating the polar thioester from its precursors. |

| Stationary Phase | C18 | Provides a non-polar surface for effective separation. |

| Mobile Phase | Aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile, methanol). An ion-pairing agent may be added. | Allows for the manipulation of retention and resolution. |

| Elution | Gradient | Optimal for separating compounds with a range of polarities. |

| Detection | UV (210-220 nm), Fluorescence (with derivatization), Mass Spectrometry (LC-MS) | Provides options for both quantification and definitive identification. |

Reverse Phase HPLC (RP-HPLC)

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of glutathione and its derivatives. In RP-HPLC, a non-polar stationary phase (commonly C18) is used with a polar mobile phase. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, which is more polar than a simple peptide due to the citrate moiety, careful optimization of the mobile phase is required. Typically, a gradient elution is employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol nih.govchemjournal.kz.

To enhance detection, pre-column derivatization is often performed. Reagents such as 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) react with the thiol group of glutathione to form a derivative that can be detected by UV-Vis spectrophotometry pnas.org. While this is common for free glutathione, analysis of the thioester would require different derivatization strategies if the thiol group is already modified, or it may be detected directly if it possesses a suitable chromophore.

Key RP-HPLC Parameters for Thiol Analysis:

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Stationary Phase | C18 (octadecylsilyl) | Provides hydrophobic surface for separation. |

| Mobile Phase | Water/Acetonitrile or Methanol with acid (e.g., TFA, formic acid) | Elutes compounds based on polarity. Acid improves peak shape. |

| Elution | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Detection | UV-Vis at 200-220 nm (peptide bonds) or after derivatization nih.govpnas.org. | Quantifies the analyte based on light absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and analysis time. |

This table illustrates typical starting parameters for related thiol compounds, which would be optimized for this compound analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique particularly suited for highly polar compounds that are poorly retained in RP-HPLC researchgate.netfordham.edu. Given the polar nature of both the glutathione and citrate components, this compound is an ideal candidate for HILIC analysis. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase rich in a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer researchgate.netclinpgx.org.

In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and separation occurs via partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase researchgate.net. This technique is highly effective for separating polar analytes such as amino acids, peptides, and organic acids. For this compound, HILIC would offer strong retention and excellent separation from other polar cellular components researchgate.net. The high organic content of the mobile phase also offers the advantage of enhanced ionization efficiency when coupled with mass spectrometry fordham.edu.

Comparison of HILIC Stationary Phases for Polar Analyte Separation:

| Stationary Phase | Primary Interaction Mechanism | Ideal for |

|---|---|---|

| Bare Silica | Adsorption, Hydrogen Bonding | General polar compounds, sugars. |

| Amide | Hydrogen Bonding | Polar neutral and acidic compounds, oligosaccharides. |

| Zwitterionic (e.g., sulfobetaine) | Partitioning, Ionic Interactions | Broad range of polar and charged compounds, including amino acids and organic acids . |

This table provides a guide for selecting a HILIC column for separating polar molecules like this compound.

Spectroscopic and Electrochemical Detection Methods

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental detection method used in conjunction with liquid chromatography. The thioester bond in this compound is expected to have a characteristic UV absorbance, typically in the range of 230-240 nm. While the peptide bonds of the glutathione backbone absorb around 215 nm, the thioester linkage provides a more specific wavelength for detection, helping to distinguish it from other peptides and proteins chemjournal.kz. For related compounds like S-Nitroso-L-Glutathione, the absorption maximum is observed at 334 nm, demonstrating how modification of the thiol group significantly alters the spectroscopic properties frontiersin.org. The precise absorption maximum for this compound would be determined experimentally to optimize its detection in HPLC analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis absorption. While native this compound may not be strongly fluorescent, derivatization with fluorescent probes can enable detection at very low concentrations nih.gov. Various thiol-reactive fluorescent dyes, such as monobromobimane or ThiolTracker Violet, are used to quantify glutathione nih.gov. For an already formed thioester, a different strategy would be needed. One approach involves a "turn-on" fluorescence sensor. For instance, a probe-metal ion complex that is non-fluorescent can be designed to react selectively with the thioester, releasing the fluorescent probe in the process. This method provides a highly specific signal against a low background, enabling precise quantification in complex biological samples.

Electroanalytical Techniques for Thiol Detection (e.g., Gold Electrode-based Detection)

Electroanalytical methods provide a highly sensitive means for detecting thiol-containing compounds. The detection is based on the oxidation of the thiol group at the surface of a working electrode. Gold electrodes are particularly effective for this purpose due to the high affinity between gold and sulfur. When a potential is applied, the thiol group is oxidized, generating a measurable electrical current that is proportional to the concentration of the analyte. This technique, when coupled with HPLC (HPLC-ECD), can detect thiols at femtomole levels.

For this compound, the thioester bond would first need to be hydrolyzed to free the thiol group of glutathione for direct electrochemical detection. Alternatively, the thioester itself might have a distinct electrochemical signature that could be exploited. Modified gold electrodes, such as those with self-assembled monolayers of cobalt phthalocyanine, have been developed to enhance catalytic activity and selectivity for glutathione oxidation, offering a potential pathway for the specific detection of related thioesters.

Performance of Gold Electrode-Based Thiol Detection:

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Glutathione (GSH) | |

| Detection Limit | 2 femtomoles | |

| Linear Range | Low femtomole levels |

| Specificity | High for thiols over other biological molecules | |

This table shows the high sensitivity of HPLC-ECD with a gold electrode for glutathione, a technique adaptable for thioester analysis after hydrolysis.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Characterization

Mass spectrometry is an indispensable tool for the definitive identification and structural characterization of metabolites like this compound. MS measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight. High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), can determine the elemental composition of the molecule with high accuracy.

When coupled with liquid chromatography (LC/MS), the components of a complex mixture are first separated by HPLC or HILIC and then introduced into the mass spectrometer for analysis. This is the gold standard for quantifying metabolites in biological samples. For S-acyl-glutathione thioesters, a common fragmentation pattern in tandem mass spectrometry (MS/MS) involves the neutral loss of the pyroglutamate residue from the glutathione backbone, which can be used as a signature for identification clinpgx.org. A similar fragmentation pattern would be expected for this compound, allowing for its specific detection and characterization even in complex biological matrices .

Theoretical and Computational Approaches to Glutathione Citryl Thioester Studies

Computational Verification of Proposed Thioester-Based Metabolic Networks

Computational modeling serves as a powerful tool for the validation and exploration of complex metabolic networks. While a specific network centered on glutathione-citryl thioester has yet to be fully elucidated and computationally modeled, the principles from broader studies on thioester-based metabolism can be applied. These approaches typically involve the construction of a stoichiometric model of the proposed network, followed by constraint-based modeling techniques like Flux Balance Analysis (FBA) to simulate metabolic fluxes and predict the network's behavior under different conditions.

In the context of this compound, a hypothetical metabolic network could be constructed based on its known enzymatic formation from glutathione (B108866) and citrate (B86180). Computational verification would involve the following steps:

Network Reconstruction: Defining all the reactions, substrates, and products related to the synthesis and potential downstream metabolism of this compound. This would include the enzymes responsible for its formation and hydrolysis.

Thermodynamic Feasibility Analysis: Employing group contribution methods or other thermodynamic estimation techniques to ensure that the proposed reactions are thermodynamically viable under physiological conditions.

Flux Balance Analysis (FBA): Simulating the flow of metabolites through the network to predict steady-state reaction rates. This can help in understanding the potential physiological roles of this compound, for instance, by assessing its impact on central carbon metabolism or redox balance.

Robustness Analysis: Computationally testing the stability of the network in response to perturbations, such as changes in substrate availability or the inhibition of key enzymes.

By applying these computational techniques, researchers can generate testable hypotheses about the function and regulation of metabolic pathways involving this compound, guiding future experimental investigations.

Molecular Modeling of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Molecular modeling techniques are crucial for visualizing and understanding the interactions between a substrate or inhibitor and its target enzyme at an atomic level. For the enzyme system responsible for the synthesis of this compound, molecular dynamics (MD) simulations and docking studies can provide invaluable information.

Enzyme-Substrate Interactions:

A three-dimensional model of the enzyme that synthesizes this compound would be a prerequisite for molecular modeling studies. If the experimental structure is unavailable, a homology model could be constructed based on the crystal structures of related enzymes. Molecular docking could then be used to predict the binding poses of glutathione and citrate within the active site.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the enzyme-substrate complex. These simulations can reveal:

Key amino acid residues involved in substrate recognition and binding.

The network of hydrogen bonds and other non-covalent interactions that stabilize the substrates in the active site. researchgate.net

Conformational changes in the enzyme upon substrate binding, which may be essential for catalysis. jmcs.org.mxnih.gov

The insights gained from these simulations can help in understanding the enzyme's substrate specificity and catalytic mechanism.

Enzyme-Inhibitor Interactions:

Experimental studies have identified inhibitors of the this compound-forming system. researchgate.net Molecular modeling can be employed to elucidate the structural basis of this inhibition. For example, the binding mode of a known inhibitor can be predicted using molecular docking and further refined with MD simulations.

Such studies can rationalize the inhibitor's potency by analyzing its interactions with the enzyme's active site residues and comparing them with the binding of the natural substrates. This information is instrumental in the rational design of more potent and specific inhibitors.

The following table summarizes the key molecular modeling approaches and their potential applications in studying the enzyme that synthesizes this compound.

| Computational Technique | Application to this compound Enzyme System | Potential Insights |

| Homology Modeling | Construction of a 3D model of the enzyme. | Provides a structural framework for further computational analysis. |

| Molecular Docking | Prediction of the binding poses of glutathione, citrate, and inhibitors. | Identifies potential binding modes and key interacting residues. |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the enzyme-ligand complexes. | Reveals conformational changes, stability of interactions, and the role of solvent. researchgate.netjmcs.org.mxnih.gov |

| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimation of the binding affinities of substrates and inhibitors. | Quantifies the strength of binding and helps in inhibitor optimization. nih.gov |

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods are essential for studying the details of chemical reactions, including the formation and cleavage of bonds. These methods can be applied to investigate the enzymatic synthesis of this compound, providing a level of detail that is inaccessible through experimental techniques alone.

The formation of the thioester bond between the sulfhydryl group of glutathione and a carboxyl group of citrate is the key chemical step. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model this reaction. A common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In a QM/MM simulation, the reacting species (the sulfhydryl group of glutathione and the carboxyl group of citrate) and key active site residues are treated with a high level of quantum mechanical theory, while the rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field.

These calculations can be used to:

Elucidate the Reaction Pathway: Map the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states.

Determine Transition State Structures: Characterize the geometry of the high-energy transition state, which is crucial for understanding the reaction's kinetics.

Calculate Activation Energies: Predict the energy barrier that must be overcome for the reaction to occur, providing insight into the catalytic efficiency of the enzyme.

Analyze the Role of Catalytic Residues: Probe the role of specific amino acid residues in the active site in stabilizing the transition state and facilitating the reaction, for example, by acting as general acids or bases.

The table below outlines the key aspects of a quantum chemical analysis of the this compound synthesis.

| Parameter | Description | Computational Method |

| Reactant State | The geometry and energy of glutathione and citrate bound in the enzyme's active site. | QM/MM Geometry Optimization |

| Transition State | The high-energy, transient structure between reactants and products. | QM/MM Transition State Search |

| Product State | The geometry and energy of the this compound product. | QM/MM Geometry Optimization |

| Activation Energy (ΔE‡) | The energy difference between the reactant state and the transition state. | QM/MM Energy Calculation |

| Reaction Energy (ΔErxn) | The energy difference between the reactant state and the product state. | QM/MM Energy Calculation |

By combining these theoretical and computational approaches, a comprehensive, multi-scale understanding of this compound can be achieved, from its role in metabolic networks to the atomic details of its enzymatic synthesis.

Emerging Research Directions and Unanswered Questions

Further Elucidation of Undiscovered Biological Functions and Regulatory Pathways

A primary frontier in glutathione-citryl thioester research is the comprehensive characterization of its biological functions. While its formation from citrate (B86180) and glutathione (B108866) is known, its downstream fate and physiological roles are largely undefined. Future research should focus on identifying the specific metabolic pathways where this compound acts as an intermediate or a regulatory molecule. Key questions include:

Is this compound a transient metabolic intermediate or a stable signaling molecule? Determining the intracellular half-life and turnover rate of this thioester is crucial to understanding its potential roles.

Does this compound participate in cellular detoxification processes? Glutathione S-transferases (GSTs) are known to catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, a critical step in their detoxification and elimination. nih.gov Investigating whether this compound can be a substrate for GSTs or if its formation is a step in a novel detoxification pathway is a promising area of inquiry.

What are the regulatory mechanisms governing the synthesis and degradation of this compound? The expression and activity of the enzymes responsible for its formation and hydrolysis are likely subject to intricate regulatory networks. Understanding how cellular metabolic status, oxidative stress, and signaling pathways influence the levels of this compound will provide insights into its physiological relevance. nih.gov

Identification and Characterization of Additional Enzymes Modulating Thioester Metabolism

The initial characterization of a mitochondrial system capable of synthesizing and hydrolyzing this compound opened the door to understanding its metabolism. However, a complete picture of the enzymatic machinery involved is far from complete.

| Enzyme Class | Potential Role in this compound Metabolism | Key Research Questions |

| Thioesterases | Hydrolysis of the thioester bond, releasing citrate and glutathione. | Are there other specific thioesterases, beyond the initially identified hydrolase, that act on this compound in different cellular compartments? What are their kinetic properties and regulatory mechanisms? |

| Glutathione S-Transferases (GSTs) | Potential involvement in the formation or further metabolism of this compound. | Can GSTs utilize citrate as a substrate for conjugation with glutathione? Do they recognize and metabolize this compound? |

| Transacylases | Transfer of the citryl group from glutathione to other molecules. | Does this compound serve as a donor of citryl groups for post-translational modification of proteins or other biomolecules? |

Future research should employ proteomic and genetic screening approaches to identify novel enzymes that interact with or metabolize this compound. The characterization of these enzymes will be fundamental to mapping the complete metabolic network surrounding this compound.

Advanced Mechanistic Characterization at the Atomic and Molecular Levels

Key areas for investigation include:

Structural biology of the synthesizing and hydrolyzing enzymes: Determining the three-dimensional structures of these enzymes, ideally in complex with their substrates and products, will provide invaluable insights into their catalytic mechanisms.

Computational modeling and simulation: Molecular dynamics simulations can be employed to model the enzyme-substrate interactions and transition states, complementing experimental structural data.

Kinetic isotope effect studies: These experiments can help to elucidate the rate-determining steps in the enzymatic reactions and provide further details of the reaction mechanism.

A thorough mechanistic understanding will not only advance our fundamental knowledge but also pave the way for the design of specific inhibitors or activators of this compound metabolism, which could serve as valuable research tools.

Development of Novel Biochemical Probes and Tools for Research Applications

The development of specific and sensitive tools to detect and quantify this compound in biological systems is a critical unmet need. Such tools would enable researchers to investigate its subcellular localization, dynamic changes in its concentration under different physiological conditions, and its interactions with other molecules.

| Probe Type | Principle | Potential Applications |

| Fluorescent Probes | Molecules that exhibit a change in fluorescence upon specific reaction with this compound. | Real-time imaging of this compound distribution and dynamics in living cells and tissues. sunyempire.eduresearchgate.net |

| Affinity-Based Probes | Molecules that specifically bind to this compound, such as antibodies or engineered protein binders. | Quantification of this compound levels in biological samples using techniques like ELISA or Western blotting. |

| Activity-Based Probes | Reactive molecules that covalently label the active site of enzymes that metabolize this compound. | Identification and characterization of novel enzymes involved in this compound metabolism. |

The design and synthesis of such probes represent a significant challenge due to the need for high specificity in the complex cellular environment. However, their successful development would undoubtedly catalyze a new wave of research into the biology of this compound. documentsdelivered.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.